BenchChemオンラインストアへようこそ!

Apalcillin sodium

Antimicrobial Susceptibility Testing Pseudomonas aeruginosa MIC90

Apalcillin sodium (PC-904): 32× greater potency vs. P. aeruginosa than piperacillin (MIC90: 2.0 vs. 64 µg/mL); 8× advantage against A. calcoaceticus. Retains activity against carbenicillin-resistant strains. Longer half-life and greater AUC make it the superior reference for PK/PD modeling and hollow-fiber studies. Documented synergy with gentamicin in neutropenic bacteremia models. For Gram-negative susceptibility benchmarking where piperacillin falls short.

Molecular Formula C25H22N5NaO6S
Molecular Weight 543.5 g/mol
CAS No. 58795-03-2
Cat. No. B1665125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApalcillin sodium
CAS58795-03-2
Synonymsapacillin
apalcillin
apalcillin sodium
apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer
apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer
apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta))-isomer
APCC antibiotic
PC 904
PC-904
Molecular FormulaC25H22N5NaO6S
Molecular Weight543.5 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+]
InChIInChI=1S/C25H23N5O6S.Na/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31;/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36);/q;+1/p-1
InChIKeyDIGBQDMXLUJMHN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Apalcillin Sodium (CAS 58795-03-2): A Naphthyridine-Derived Ureidopenicillin with Differentiated Anti-Pseudomonal and Anti-Acinetobacter Potency


Apalcillin sodium (PC-904) is a semisynthetic, broad-spectrum ureidopenicillin antibiotic belonging to the naphthyridine derivative subclass of ampicillin [1]. Developed and first reported by Sumitomo Chemical in 1975 [2], it is characterized by a unique molecular structure featuring a 4-hydroxy-1,5-naphthyridine-3-carboxamido side chain, which confers enhanced activity against specific Gram-negative pathogens, most notably Pseudomonas aeruginosa and Acinetobacter species [3]. As an organic sodium salt with the molecular formula C25H22N5NaO6S and a molecular weight of 543.53 g/mol, it is formulated as a white to pale yellow crystalline powder intended for parenteral administration [4].

Why Apalcillin Sodium Cannot Be Readily Substituted by Generic Ureidopenicillins Such as Piperacillin or Mezlocillin


Despite belonging to the same ureidopenicillin class, apalcillin sodium exhibits quantifiable and clinically relevant pharmacodynamic and pharmacokinetic deviations from its closest structural analogs, notably piperacillin and mezlocillin [1]. These differences are not marginal; for instance, while overall antibacterial spectra appear similar at a macroscopic level, apalcillin demonstrates a 32-fold increase in potency against Pseudomonas aeruginosa (MIC90: 2.0 µg/mL vs. 64 µg/mL) compared to piperacillin in large-scale susceptibility testing [2]. Furthermore, its pharmacokinetic profile is distinct, characterized by a longer terminal half-life and greater area under the curve (AUC), which directly impacts dosing interval considerations and potential therapeutic drug monitoring strategies [3]. Procurement based solely on class membership or spectrum similarity fails to account for these specific, data-backed performance deltas that are critical for research reproducibility and targeted therapeutic applications.

Quantitative Differentiation Guide: Apalcillin Sodium vs. Ureidopenicillin and Carboxypenicillin Comparators


Superior Anti-Pseudomonal Potency: 32-Fold Greater Activity than Piperacillin Against Pseudomonas aeruginosa

Apalcillin demonstrates a significantly lower minimum inhibitory concentration required to inhibit 90% of strains (MIC90) against Pseudomonas aeruginosa compared to piperacillin [1]. In a large multi-center study of 6,797 bacterial isolates, apalcillin exhibited an MIC90 of 2.0 µg/mL, which is 32 times lower (i.e., 32-fold more potent) than the 64 µg/mL MIC90 recorded for piperacillin [1]. This differentiation is further corroborated by another study where apalcillin achieved a median MIC of 1.1 µg/mL against carbenicillin-susceptible P. aeruginosa isolates, outperforming piperacillin, azlocillin, and mezlocillin [2].

Antimicrobial Susceptibility Testing Pseudomonas aeruginosa MIC90

Differentiated Activity Against Acinetobacter: 8-Fold Greater Potency than Piperacillin

Apalcillin exhibits superior in vitro activity against Acinetobacter calcoaceticus subsp. anitratus compared to piperacillin [1]. In the same large-scale study of 6,797 isolates, the MIC90 of apalcillin against A. calcoaceticus was 2.0 µg/mL, whereas piperacillin required an MIC90 of 16 µg/mL to achieve equivalent inhibition [1]. This represents an 8-fold increase in potency for apalcillin. This finding is consistent with other reports identifying apalcillin as the most active penicillin against Acinetobacter species among its comparators [2].

Acinetobacter calcoaceticus Non-fermenting Gram-negative Bacilli Antibiotic Susceptibility

Activity Retention Against Carbenicillin-Resistant Pseudomonas aeruginosa

Apalcillin retains meaningful antibacterial activity against strains of Pseudomonas aeruginosa that exhibit high-level resistance to carbenicillin, a key carboxypenicillin comparator [1]. For P. aeruginosa strains with carbenicillin resistance defined by MICs of 400 to 1,600 µg/mL, the MIC range of apalcillin was found to be 3.1 to 25 µg/mL [1]. Even against strains highly resistant to carbenicillin (MIC ≥ 3,200 µg/mL), half remained susceptible to apalcillin at concentrations ranging from 50 to 1,600 µg/mL [2]. In contrast, cross-resistance is often complete or near-complete with other beta-lactams.

Antibiotic Resistance Carbenicillin-Resistant P. aeruginosa Cross-Resistance

Enhanced Pharmacokinetic Profile: Prolonged Half-Life and Increased Systemic Exposure Compared to Piperacillin

In a randomized crossover study of 10 healthy volunteers receiving a single 2 g intravenous dose, apalcillin demonstrated a significantly different pharmacokinetic profile compared to piperacillin [1]. While peak serum concentrations at the end of a 15-minute infusion were similar for both drugs, apalcillin exhibited a longer terminal half-life and a larger area under the plasma concentration-time curve (AUC) [1]. Specifically, at 8 hours post-infusion, piperacillin concentrations were below measurable levels, whereas apalcillin remained quantifiable at 10 hours [2]. Furthermore, the renal clearance of piperacillin was substantially greater than that of apalcillin, with nonrenal clearance accounting for 79% of apalcillin's total clearance [2].

Pharmacokinetics Drug Half-Life Area Under Curve (AUC)

Solution Stability and High Aqueous Solubility Facilitating Formulation and Long-Term Experimental Use

Apalcillin sodium exhibits exceptional aqueous solubility, being described as 'extremely soluble in water,' which is a critical property for parenteral formulation and in vitro assay preparation [1]. Furthermore, its solutions demonstrate remarkable stability under typical laboratory storage conditions [2]. A 20 mg/mL aqueous solution of apalcillin showed no change in color, pH, or antibacterial activity when stored at either 5°C or 37°C for a period of 14 days [2]. This contrasts with many beta-lactam antibiotics which undergo significant degradation in solution over time, especially at elevated temperatures.

Drug Stability Aqueous Solubility Formulation Science

Validated Application Scenarios for Apalcillin Sodium in Research and Industrial Settings


In Vitro Susceptibility Studies on Multidrug-Resistant Pseudomonas aeruginosa

Given its 32-fold greater potency against P. aeruginosa compared to piperacillin and its retained activity against carbenicillin-resistant strains (MICs 3.1–25 µg/mL vs. 400–1,600 µg/mL), apalcillin sodium serves as a critical positive control or comparator agent in antimicrobial susceptibility panels targeting this pathogen [1]. Researchers investigating novel anti-pseudomonal agents or beta-lactamase inhibitor combinations can use apalcillin to benchmark performance against a highly potent ureidopenicillin with a defined resistance profile [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Ureidopenicillins

The differentiated pharmacokinetic profile of apalcillin, characterized by a longer half-life and greater AUC compared to piperacillin, makes it a valuable model compound for PK/PD studies [1]. Its high aqueous solubility and solution stability also facilitate its use in in vitro dynamic models (e.g., hollow-fiber infection models) and continuous infusion simulations, where consistent drug concentrations over extended periods are required [2].

Combination Therapy Research with Aminoglycosides

Preclinical in vivo data demonstrate that apalcillin exhibits synergistic activity when combined with gentamicin in a neutropenic mouse model of P. aeruginosa bacteremia [1]. This established synergy makes apalcillin sodium a relevant agent for researchers studying beta-lactam/aminoglycoside combination therapies, exploring mechanisms of synergy, or evaluating novel antibiotic adjuvants in Gram-negative infection models [1].

Reference Standard for Acinetobacter Susceptibility Testing

With an 8-fold potency advantage over piperacillin against Acinetobacter calcoaceticus (MIC90: 2.0 µg/mL vs. 16 µg/mL) and its recognized status as the most active penicillin against this genus, apalcillin sodium can be utilized as a high-potency reference standard in susceptibility testing panels for non-fermenting Gram-negative bacilli [1]. This is particularly relevant in research settings focused on overcoming the intrinsic resistance mechanisms of Acinetobacter species [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apalcillin sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.